(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN3OS2 and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with benzothiazole structures have been found to exhibit anti-tubercular activity
Mode of Action
tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth of the bacterium.
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may have a similar effect.
Biologische Aktivität
The compound (3-(ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also referred to as ETP-BT-PM , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
1. Structural Overview
Chemical Structure : The compound features a complex structure comprising an ethylthio group attached to a phenyl ring, a piperazine moiety, and a fluorobenzo[d]thiazole unit. This unique combination is believed to enhance its biological efficacy.
Component | Description |
---|---|
Ethylthio Group | Enhances lipophilicity and potential receptor interactions |
Piperazine Moiety | Known for its role in drug design, contributing to receptor binding |
Fluorobenzo[d]thiazole | Imparts biological activity through interactions with various enzymes |
2.1 Antimicrobial Properties
Preliminary studies indicate that ETP-BT-PM exhibits significant antimicrobial activity against various pathogens. In vitro tests have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimal inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .
2.2 Anticancer Activity
ETP-BT-PM has also demonstrated anticancer properties in several studies. It has been evaluated against various cancer cell lines, including:
- SK-Hep-1 (liver cancer)
- MDA-MB-231 (breast cancer)
- NUGC-3 (gastric cancer)
In these evaluations, ETP-BT-PM exhibited moderate to high cytotoxicity, with mechanisms likely involving apoptosis induction and cell cycle arrest .
The biological activity of ETP-BT-PM is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Binding : The piperazine component enhances binding affinity to various receptors, potentially modulating signaling pathways associated with disease processes.
4.1 Synthesis and Evaluation
A study conducted by researchers synthesized ETP-BT-PM using a multi-step process involving the formation of the benzothiazole core followed by the introduction of the ethylthio group through nucleophilic substitution . Subsequent biological testing confirmed its antimicrobial and anticancer activities.
4.2 Comparative Studies
Comparative studies with similar compounds have highlighted ETP-BT-PM's superior efficacy due to its unique structural features. For instance, derivatives lacking the ethylthio group showed significantly reduced biological activity, underscoring the importance of this substituent in enhancing pharmacological properties .
5. Conclusion
The compound This compound represents a promising candidate for further research in antimicrobial and anticancer therapies. Its unique structural characteristics contribute to its biological activity, making it a valuable subject for ongoing pharmacological studies.
Continued exploration into its mechanism of action and potential therapeutic applications could yield significant advancements in drug development within medicinal chemistry.
Eigenschaften
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c1-2-26-16-5-3-4-14(12-16)19(25)23-8-10-24(11-9-23)20-22-17-7-6-15(21)13-18(17)27-20/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPKMVAVQYGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.